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In the landscape of therapeutic development, "P 1060" emerges in two distinct contexts: as a

discontinued investigational drug, P-1060, for cardiovascular diseases, and as the designation

for a pivotal clinical trial, IMPACT P1060, in the field of pediatric HIV treatment. This guide

provides a comprehensive comparison of both entities against their respective existing

treatment alternatives, supported by available experimental and clinical data.

Part 1: The IMPACT P1060 Trial: A Head-to-Head
Comparison of Antiretroviral Regimens in HIV-
Infected Children
The International Maternal Pediatric Adolescent AIDS Clinical Trials (IMPAACT) P1060 study

was a significant phase II randomized clinical trial that compared the efficacy and safety of two

antiretroviral therapy (ART) regimens in HIV-infected infants and young children.[1][2] The

trial's findings have had a substantial impact on treatment guidelines for this vulnerable

population.

Experimental Design and Protocols
The IMPACT P1060 trial was designed as two parallel, randomized clinical trials enrolling HIV-

infected children between 2 and 36 months of age.[3][4] Participants were categorized into two

cohorts based on their prior exposure to single-dose nevirapine for the prevention of mother-to-

child transmission. Within each cohort, children were randomized to receive one of two

treatment regimens:
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Nevirapine (NVP)-based regimen: A non-nucleoside reverse transcriptase inhibitor (NNRTI).

[4][5]

Lopinavir/Ritonavir (LPV/r)-based regimen: A protease inhibitor (PI) boosted with a low dose

of ritonavir.[4][5]

Both regimens included a backbone of two nucleoside reverse transcriptase inhibitors (NRTIs),

zidovudine (AZT) and lamivudine (3TC).[2] The primary endpoint of the study was a composite

of treatment failure, which included virologic failure, permanent discontinuation of the assigned

treatment, or death by 24 weeks.[1]
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Fig. 1: Experimental workflow of the IMPACT P1060 clinical trial.
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The results of the IMPACT P1060 trial demonstrated the superiority of the lopinavir/ritonavir-

based regimen over the nevirapine-based regimen in young, HIV-infected children, irrespective

of prior nevirapine exposure.

Outcome
Measure

Nevirapine
(NVP) Arm

Lopinavir/Rito
navir (LPV/r)
Arm

p-value Citation

Primary Endpoint

(Treatment

Failure by Week

24)

40.8% 19.3% <0.001 [3]

Virologic Failure Higher incidence Lower incidence - [1]

Toxicity-Related

Discontinuation
Higher incidence Lower incidence 0.04 [3]

Death Higher incidence Lower incidence 0.06 [3]

Weight Gain (z-

score at 48

weeks)

Favored NVP - 0.009 [1]

Table 1: Summary of key outcomes from the IMPACT P1060 trial.

The study found that a significantly higher percentage of children in the nevirapine group

reached the primary endpoint of treatment failure compared to the lopinavir/ritonavir group

(40.8% vs. 19.3%, p<0.001).[3] This difference was largely driven by a higher rate of virologic

failure in the nevirapine arm.[1] Furthermore, the time to a toxicity-related event and the time to

death were shorter in the nevirapine group.[3] Interestingly, while the lopinavir/ritonavir regimen

was superior in virologic suppression, the nevirapine regimen showed a marginal benefit in

terms of growth, with a statistically significant difference in weight z-score at 48 weeks.[1]
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The drugs used in the IMPACT P1060 trial target the HIV replication cycle at the reverse

transcription and protease stages.

Nucleoside Reverse Transcriptase Inhibitors (NRTIs): Zidovudine (AZT) and Lamivudine

(3TC): These drugs are nucleoside analogs that, after intracellular phosphorylation, are

incorporated into the growing viral DNA chain by the reverse transcriptase enzyme.[6][7] This

incorporation leads to chain termination, thus halting viral DNA synthesis.[8][9]

Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI): Nevirapine (NVP): Nevirapine

binds directly to a non-catalytic site on the reverse transcriptase enzyme, inducing a

conformational change that inhibits its activity.[5][10]

Protease Inhibitor (PI): Lopinavir/Ritonavir (LPV/r): Lopinavir inhibits the HIV protease

enzyme, which is crucial for cleaving viral polyproteins into mature, functional proteins

required for the assembly of new, infectious virions.[1][11] Ritonavir is co-administered in a

low dose to inhibit the cytochrome P450 3A4 enzyme, which metabolizes lopinavir, thereby

"boosting" its plasma concentration and therapeutic effect.[12][13]
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Fig. 2: Signaling pathway showing the mechanism of action of the antiretroviral drugs used in
the IMPACT P1060 trial.

Part 2: P-1060 (Drug): A Potassium Channel Opener
for Cardiovascular Disease
P-1060 was an investigational drug developed by LEO Pharma, classified as a potassium

channel opener for the treatment of cardiovascular diseases. Its development has since been

discontinued. Due to its discontinuation, publicly available data, particularly comparative clinical

trial data, is scarce. This section provides a comparison based on the known mechanism of

action of potassium channel openers and the standard of care for potential indications like

hypertension and angina.

Mechanism of Action of P-1060 and Existing Treatments
Potassium channel openers, like P-1060, exert their therapeutic effect by opening ATP-

sensitive potassium (K-ATP) channels in vascular smooth muscle cells.[14][15] This leads to an

efflux of potassium ions, causing hyperpolarization of the cell membrane. Hyperpolarization, in

turn, closes voltage-gated calcium channels, reducing the influx of calcium into the cell. The

decreased intracellular calcium concentration leads to smooth muscle relaxation and

vasodilation, resulting in lower blood pressure and increased coronary blood flow.[14]

Existing treatments for hypertension and angina work through different mechanisms:

Beta-blockers: Decrease heart rate, myocardial contractility, and blood pressure.

Calcium channel blockers: Block the influx of calcium into cardiac and vascular smooth

muscle cells, leading to vasodilation and reduced cardiac workload.

Nitrates: Are converted to nitric oxide, which activates guanylate cyclase, leading to

increased cGMP and vasodilation, primarily of veins.[16]

ACE inhibitors and ARBs: Interfere with the renin-angiotensin-aldosterone system to cause

vasodilation and reduce blood volume.
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Fig. 3: Simplified signaling pathway of P-1060 and calcium channel blockers on vascular
smooth muscle cells.

Comparative Performance
Without direct comparative studies, a quantitative comparison is not possible. However, a

qualitative comparison can be made based on the properties of the drug classes.
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Feature
P-1060 (Potassium
Channel Opener)

Standard Treatments
(Beta-blockers, CCBs,
Nitrates)

Primary Mechanism
Vasodilation via K-ATP

channel opening

Various (beta-adrenergic

blockade, calcium channel

blockade, nitric oxide donation)

Primary Indication Likely hypertension, angina

Hypertension, angina, heart

failure, post-myocardial

infarction

Hemodynamic Effects
Arterial vasodilation, leading to

reduced afterload

Varied effects on heart rate,

contractility, preload, and

afterload

Common Side Effects
Reflex tachycardia, fluid

retention, headache, flushing

Bradycardia, fatigue (beta-

blockers); peripheral edema,

constipation (CCBs);

headache, tolerance (nitrates)

Clinical Use
Development discontinued; not

used in clinical practice

First- and second-line

therapies for hypertension and

angina

Table 2: Qualitative comparison of P-1060 (as a potassium channel opener) with standard

treatments for hypertension and angina.

Potassium channel openers like minoxidil are typically reserved for severe, refractory

hypertension due to side effects such as reflex tachycardia and fluid retention.[14] It is plausible

that P-1060 would have faced similar challenges in clinical development, potentially

contributing to its discontinuation. Standard first-line treatments for hypertension and angina

are generally better tolerated and have extensive data supporting their efficacy and safety in a

broad range of patients.[17][18]

Experimental Protocols for Preclinical Evaluation
Preclinical evaluation of a potassium channel opener like P-1060 for cardiovascular effects

would typically involve the following experimental protocols:
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In vitro vasodilation assays: Using isolated arterial rings (e.g., rat aorta or portal vein)

contracted with an agonist (e.g., phenylephrine or potassium chloride). The vasodilatory

effect of P-1060 would be measured as a percentage of relaxation of the pre-contracted

tissue.

Electrophysiological studies: Using patch-clamp techniques on isolated vascular smooth

muscle cells to measure the opening of K-ATP channels and changes in membrane potential

in response to P-1060.

In vivo hemodynamic studies in animal models of hypertension: Using hypertensive rat

models (e.g., spontaneously hypertensive rats or L-NAME-induced hypertensive rats) to

measure the effect of P-1060 on blood pressure, heart rate, and other hemodynamic

parameters over time.[19]

Myocardial ischemia-reperfusion injury models: Using isolated perfused heart models

(Langendorff preparation) to assess the cardioprotective effects of P-1060 by measuring

infarct size, recovery of cardiac function, and release of cardiac enzymes after a period of

ischemia and reperfusion.

In conclusion, while the IMPACT P1060 trial provides a clear and data-rich comparison of two

important antiretroviral regimens, the assessment of the investigational drug P-1060 is limited

by its discontinued development. The available information suggests that as a potassium

channel opener, it would have offered a distinct mechanism of action for cardiovascular

diseases but likely faced challenges in its side-effect profile compared to well-established

therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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